molecular formula C5H5F3N4O2 B2416176 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-amine CAS No. 1443278-96-3

5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-amine

Cat. No.: B2416176
CAS No.: 1443278-96-3
M. Wt: 210.116
InChI Key: VHAROBFFVFEZRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-amine is a heterocyclic compound featuring a pyrazole ring substituted with methyl, nitro, and trifluoromethyl groups. This compound is of interest due to its unique molecular structure, which imparts distinct chemical and physical properties. It is used in various fields, including medicinal chemistry and organic synthesis.

Properties

IUPAC Name

5-methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N4O2/c1-2-3(12(13)14)4(5(6,7)8)10-11(2)9/h9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAROBFFVFEZRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1N)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as using continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like zinc and acid.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Zinc and hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products

    Reduction: 5-methyl-4-amino-3-(trifluoromethyl)-1H-pyrazol-1-amine.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation: 5-carboxy-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-amine.

Scientific Research Applications

5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-amine depends on its application:

Comparison with Similar Compounds

Similar Compounds

Q & A

Q. Optimization Strategies :

  • Use solvent-free conditions for cyclization to reduce side reactions .
  • Catalytic hydrogenation (e.g., Pd/C, H₂ at 40 psi) for selective nitro-group reduction without affecting the trifluoromethyl moiety .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize byproducts .

Advanced: How can X-ray crystallography and computational modeling resolve structural ambiguities in nitro-substituted pyrazole derivatives?

Answer:
Structural ambiguities (e.g., nitro-group orientation, hydrogen bonding) are addressed via:

  • X-ray Crystallography : Use SHELX software for structure refinement . For example, single-crystal diffraction data collected at 100 K can resolve nitro-group torsion angles and confirm regiochemistry.
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict optimized geometries and electrostatic potentials, validating crystallographic data .
  • ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess positional disorder or dynamic effects in the crystal lattice .

Case Study : A nitro-pyrazole derivative showed conflicting NMR and IR data; crystallography confirmed a planar nitro group stabilized by intramolecular H-bonding with the amine .

Basic: What spectroscopic techniques are critical for characterizing substituent effects in trifluoromethyl-containing pyrazoles?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assign signals using 2D experiments (COSY, HSQC). The trifluoromethyl group (δ ~120–125 ppm in ¹⁹F NMR) causes deshielding of adjacent protons .
  • IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and amine (3300–3500 cm⁻¹) stretches. Trifluoromethyl groups show strong C-F vibrations near 1100 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of NO₂ or CF₃ groups) .

Example : In 5-methyl-4-nitro-3-CF₃-pyrazoles, NO₂ bending modes in IR correlate with X-ray bond lengths, confirming substituent electronic effects .

Advanced: How can researchers address discrepancies between in vitro and in vivo biological activity data for pyrazole-based compounds?

Answer:
Discrepancies often arise from metabolic instability or poor bioavailability. Methodological approaches include:

  • Metabolic Profiling : Use liver microsome assays to identify metabolites (e.g., CYP450-mediated nitro-reduction) .
  • Prodrug Design : Mask polar groups (e.g., amine) with acetyl or PEG linkers to enhance membrane permeability .
  • Pharmacokinetic Studies : Measure plasma half-life and tissue distribution in rodent models. For example, a nitro-pyrazole derivative showed improved CNS penetration after structural rigidification .

Case Study : A pyrazole with potent in vitro antitubercular activity (MIC = 0.5 µg/mL) failed in vivo due to rapid clearance. Structural modification (e.g., replacing nitro with cyano) restored efficacy in murine models .

Basic: What safety protocols are essential for handling nitro- and trifluoromethyl-substituted pyrazoles?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact with irritants like nitro compounds .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile trifluoromethyl intermediates .
  • Waste Disposal : Segregate nitro-containing waste and neutralize with reducing agents (e.g., FeSO₄) before disposal .

Note : Thermal decomposition of nitro groups may release NOₓ gases; monitor reactions with pressure-relief setups .

Advanced: How can QSAR models guide the design of pyrazole derivatives with enhanced bioactivity?

Answer:
Quantitative Structure-Activity Relationship (QSAR) models leverage:

  • Descriptors : LogP, molar refractivity, and Hammett constants for nitro/CF₃ groups.
  • Training Data : Use IC₅₀ values from kinase inhibition assays (e.g., EGFR or COX-2 targets) .
  • Validation : Leave-one-out cross-validation (LOO-CV) to ensure predictive power (R² > 0.8).

Example : A QSAR model for antitubercular pyrazoles identified electron-withdrawing substituents (e.g., NO₂) at C4 as critical for target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.